molecular formula C18H14S B14690114 7,8-Dimethylbenzo(b)naphtho(2,3-d)thiophene CAS No. 24964-12-3

7,8-Dimethylbenzo(b)naphtho(2,3-d)thiophene

Cat. No.: B14690114
CAS No.: 24964-12-3
M. Wt: 262.4 g/mol
InChI Key: VAGBNOVDXHIPRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dimethylbenzo(b)naphtho(2,3-d)thiophene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by a fused ring structure that includes both benzene and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethylbenzo(b)naphtho(2,3-d)thiophene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-methylbenzothiophene can undergo Friedel-Crafts acylation followed by cyclodehydration to form the desired polycyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize catalysts and specific reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethylbenzo(b)naphtho(2,3-d)thiophene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced polycyclic structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced polycyclic aromatic hydrocarbons.

    Substitution: Halogenated derivatives and other substituted aromatic compounds.

Scientific Research Applications

7,8-Dimethylbenzo(b)naphtho(2,3-d)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,8-Dimethylbenzo(b)naphtho(2,3-d)thiophene involves its interaction with molecular targets such as enzymes and receptors. The compound’s polycyclic structure allows it to intercalate into DNA or interact with proteins, potentially affecting their function. Pathways involved may include signal transduction and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of two methyl groups at the 7 and 8 positions in 7,8-Dimethylbenzo(b)naphtho(2,3-d)thiophene imparts unique electronic and steric properties. These modifications can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its analogs.

Properties

CAS No.

24964-12-3

Molecular Formula

C18H14S

Molecular Weight

262.4 g/mol

IUPAC Name

7,8-dimethylnaphtho[2,3-b][1]benzothiole

InChI

InChI=1S/C18H14S/c1-11-7-8-13-9-16-14-5-3-4-6-17(14)19-18(16)10-15(13)12(11)2/h3-10H,1-2H3

InChI Key

VAGBNOVDXHIPRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC3=C(C=C2C=C1)C4=CC=CC=C4S3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.